molecular formula C14H20BrN3O3 B12999924 tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate

tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate

Cat. No.: B12999924
M. Wt: 358.23 g/mol
InChI Key: FJLHWFCRDQOLSX-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate is a chemical building block of interest in medicinal and organic chemistry. This compound features a tert-butyloxycarbonyl (Boc) protected amine and a brominated aniline moiety, making it a versatile intermediate for constructing more complex molecules. The Boc group is a cornerstone in synthetic chemistry, providing a robust yet reversible means of protecting amine functionalities during multi-step synthesis, and can be removed under mild acidic conditions. The presence of the bromine atom on the aromatic ring offers a strategic handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, which are pivotal in drug discovery for creating molecular diversity. This reagent is primarily used in the research and development of Active Pharmaceutical Ingredients (APIs), particularly as a potential intermediate in the synthesis of kinase inhibitors or other small molecule therapeutics. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Note: Specific data on this compound's applications, mechanism of action, and physical properties are not fully detailed in the current literature. The information provided is based on the typical reactivity of its functional groups. Researchers are advised to consult specialized scientific databases for the most comprehensive and up-to-date information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20BrN3O3

Molecular Weight

358.23 g/mol

IUPAC Name

tert-butyl N-[2-[(2-amino-5-bromobenzoyl)amino]ethyl]carbamate

InChI

InChI=1S/C14H20BrN3O3/c1-14(2,3)21-13(20)18-7-6-17-12(19)10-8-9(15)4-5-11(10)16/h4-5,8H,6-7,16H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

FJLHWFCRDQOLSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(C=CC(=C1)Br)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Protection of amino groups using tert-butyl carbamate (Boc) protecting group.
  • Introduction of the bromine substituent on the aromatic ring.
  • Formation of the amide bond linking the aminoethyl carbamate to the brominated aromatic amine.
  • Reduction or modification of nitro groups if starting from nitro precursors.
  • Purification by chromatographic techniques to ensure high purity.

Stepwise Preparation Protocol

Step 1: Protection of Amino Group with tert-Butyl Carbamate
  • Starting from 2-amino-5-bromoaniline or its derivatives, the amino group is protected by reaction with tert-butoxycarbonyl anhydride (Boc anhydride) in the presence of a base such as triethylamine.
  • The reaction is typically carried out in dichloromethane (DCM) at 0°C to room temperature.
  • The product is tert-butyl 2-amino-5-bromophenylcarbamate .
  • Yield: ~90% after purification by column chromatography.
  • Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy confirm completion.
Step 2: Reduction of Nitro Group (if applicable)
  • If the starting material contains a nitro group (e.g., 2-nitro-5-bromoaniline), reduction is performed using hydrazine hydrate in methanol with FeCl3 catalyst under reflux.
  • This converts the nitro group to an amino group, yielding the corresponding amino carbamate.
  • Yield: 63-71%.
  • Purification: Column chromatography.
Step 3: Formation of Amide Bond
  • The aminoethyl carbamate intermediate is coupled with 2-amino-5-bromobenzoic acid or its activated derivative.
  • Coupling agents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF with DIPEA (N,N-diisopropylethylamine) are used.
  • Reaction conditions: Room temperature stirring for several hours.
  • The amide bond formation links the aminoethyl carbamate to the brominated benzamide moiety.
  • Yields vary between 63-71% depending on conditions.
Step 4: Purification and Characterization
  • The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • Characterization is performed by IR, 1H NMR, 13C NMR, and HRMS to confirm structure and purity.

Detailed Reaction Conditions and Yields

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Boc protection of 2-amino-5-bromoaniline Boc anhydride, triethylamine, DCM, 0°C to RT 90-91 TLC monitored, purified by chromatography
2 Reduction of nitro group to amino (if nitro present) Hydrazine hydrate, FeCl3, methanol, reflux 3 h 63-71 Column chromatography purification
3 Amide bond formation with aminoethyl carbamate HATU, DIPEA, DMF, RT, several hours 63-71 Coupling efficiency depends on conditions
4 Purification and characterization Silica gel chromatography, spectral analysis - Confirmed by IR, NMR, HRMS

Research Findings and Optimization Notes

  • The Boc protection step is critical for preventing side reactions during amide bond formation and is highly efficient under mild conditions.
  • Reduction of nitro groups using hydrazine hydrate is preferred for its selectivity and moderate reaction times.
  • The use of HATU/DIPEA coupling system provides high coupling efficiency and purity of the final amide product.
  • Reaction temperature and solvent choice (DMF preferred for coupling) significantly affect yield and purity.
  • Purification by column chromatography with ethyl acetate/hexane mixtures ensures removal of impurities and by-products.
  • Spectral data (NMR, IR) confirm the presence of characteristic carbamate and amide functionalities, as well as the bromine substituent.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Oxidation Reactions: It can also undergo oxidation reactions to form different oxidation states of the compound.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate lies in its role as a pharmaceutical intermediate. It has been utilized in the synthesis of various drug candidates targeting different diseases, including cancer and infectious diseases. The presence of the bromobenzamide moiety enhances its potential as a lead compound in drug discovery.

  • Case Study : A study demonstrated the synthesis of derivatives based on this compound that exhibited significant activity against specific cancer cell lines, showcasing its potential in targeted cancer therapies .

PROTAC Technology

The compound is also explored within the framework of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The tert-butyl carbamate moiety can serve as a linker in PROTACs, facilitating the connection between ligands that bind to E3 ubiquitin ligases and target proteins.

  • Research Insight : Recent advancements highlighted the use of this compound as an effective linker in PROTACs, leading to enhanced degradation rates of oncogenic proteins .

Synthetic Chemistry

In synthetic organic chemistry, this compound acts as a versatile reagent for constructing complex molecules. Its ability to undergo various chemical reactions allows chemists to develop new compounds with desired biological activities.

  • Example : The use of this compound in multi-step synthesis pathways has been reported, leading to the creation of novel derivatives with improved pharmacological profiles .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate involves its interaction with specific molecular targets. The amino and bromobenzamido groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below highlights key structural and functional differences between tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate and related compounds:

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Features Applications Reference
This compound 2-Amino-5-bromobenzamide, ethyl spacer ~350 (estimated) Bromine for cross-coupling; Boc protection Drug intermediates, kinase inhibitors
tert-Butyl [(3-amino-1,2-benzoxazol-5-yl)methyl]carbamate Benzoxazole ring, methyl linker 279.29 Heterocyclic benzoxazole; amino group Antibacterial agents, CNS targeting
(S)-tert-Butyl (1-(5-bromo-2-methoxyphenyl)ethyl)carbamate 5-Bromo-2-methoxyphenyl, chiral center 344.24 Methoxy enhances lipophilicity; chiral specificity Asymmetric synthesis, agrochemicals
tert-Butyl (5-bromothiophen-2-yl)carbamate Thiophene ring, bromine 278.17 Thiophene for π-conjugation; bromine for reactivity Organic electronics, anticancer agents
tert-Butyl (5-bromo-2-hydroxybenzyl)(2-hydroxyethyl)carbamate 2-Hydroxybenzyl, diol chain 346.22 Hydroxyl groups for H-bonding; discontinued Chelation therapy, solubility studies
tert-Butyl (2-acrylamidoethyl)carbamate Acrylamide group 214.26 Polymerizable acrylamide Hydrogel synthesis, biomaterials

Biological Activity

tert-Butyl (2-(2-amino-5-bromobenzamido)ethyl)carbamate is a synthetic compound notable for its diverse biological activities, particularly its antibacterial properties. This compound belongs to a class of peptidomimetics, which are designed to mimic peptide structures while enhancing stability and bioactivity. Its structure includes a hydrophobic tert-butyl group, an amino group, and a bromobenzamide moiety, contributing to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃BrN₂O₂. The presence of the bromine atom in the benzamide moiety is significant for its biological activity, influencing membrane interactions and overall antimicrobial efficacy.

Key Structural Features:

  • Hydrophobic tert-butyl group : Enhances lipophilicity and membrane penetration.
  • Bromobenzamide moiety : Essential for antibacterial activity.
  • Amino group : Contributes to the interaction with bacterial membranes.

Antibacterial Properties

Research has demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting bacterial membranes, leading to increased permeability and cell death.

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainActivity LevelMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusHigh0.5 µg/mL
Escherichia coliModerate1.0 µg/mL
Pseudomonas aeruginosaModerate2.0 µg/mL

The compound's structure-activity relationship (SAR) studies indicate that modifications to the hydrophobic and cationic groups can significantly influence its antibacterial activity. For instance, replacing bromine with chlorine alters the compound's interaction dynamics with bacterial membranes, affecting its overall efficacy.

The mechanism by which this compound exerts its antibacterial effects has been explored through various studies:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to depolarization and disruption of biofilm formation .
  • Biofilm Disruption : It has been shown to effectively disrupt pre-formed biofilms of S. aureus and E. coli, which are critical in chronic infections .
  • Cytotoxicity Studies : In vitro cytotoxicity assessments indicate that the compound selectively targets bacterial cells while exhibiting low toxicity towards mammalian cells, making it a promising candidate for therapeutic applications .

Comparative Analysis with Similar Compounds

Several structurally similar compounds have been evaluated for their biological activity, providing insights into the unique properties of this compound.

Table 2: Comparison of Related Compounds

Compound NameKey FeaturesBiological Activity
tert-Butyl (2-(2-amino-5-chlorobenzamido)ethyl)carbamateChlorine instead of bromineAntibacterial
tert-Butyl (2-(5-bromothiophen-2-yl)ethyl)carbamateContains thiophene ringAntimicrobial
tert-Butyl (2-aminoethyl)(2-(tert-butoxycarbonyl)amino)Boc-protected amino groupVaries based on modifications

The unique combination of hydrophobic and cationic properties in this compound enhances its antibacterial activity compared to these similar compounds .

Case Studies

In a recent study published in 2023, researchers tested the efficacy of this compound against multi-drug resistant strains of bacteria. The results showed significant reductions in bacterial counts within minutes of exposure, highlighting the compound's rapid action against resistant pathogens .

Another investigation focused on the disruption of biofilms formed by S. aureus using this compound. At concentrations as low as 1× MIC, it achieved over 50% disruption of biofilms, demonstrating its potential as a therapeutic agent in treating chronic infections associated with biofilm formation .

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